4(3H)-Quinazolinones belong to a class of nitrogen-containing heterocyclic compounds. They are characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring, with a ketone group at the 4-position and a nitrogen atom at the 3-position. These compounds are of significant interest in scientific research due to their wide range of biological activities and their potential applications in various fields, including medicine, agriculture, and materials science. []
3-(4-Iodophenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which is known for its diverse biological activities and potential therapeutic applications. Quinazolines and their derivatives, including quinazolinones, have been extensively studied due to their roles in medicinal chemistry, particularly for their antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of 3-(4-iodophenyl)-4(3H)-quinazolinone includes a phenyl ring substituted with iodine at the para position, which can significantly influence its chemical reactivity and biological activity.
The compound can be synthesized through various chemical reactions involving starting materials such as anthranilic acid or its derivatives. The presence of iodine in the structure enhances its reactivity and potential as a pharmacophore.
3-(4-Iodophenyl)-4(3H)-quinazolinone is classified under:
The synthesis of 3-(4-iodophenyl)-4(3H)-quinazolinone can be achieved through several methods:
The synthetic routes often involve multiple steps, including nucleophilic substitutions and cyclizations, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity.
The molecular formula for 3-(4-iodophenyl)-4(3H)-quinazolinone is CHI NO. The compound features:
Key structural data include:
3-(4-Iodophenyl)-4(3H)-quinazolinone can participate in various chemical reactions:
Reactions are often performed under controlled conditions to prevent unwanted side reactions, utilizing solvents such as dimethylformamide or ethanol for optimal solubility and reactivity.
The mechanism of action for compounds like 3-(4-iodophenyl)-4(3H)-quinazolinone typically involves:
Studies have shown that modifications on the quinazolinone core significantly affect their biological activity, with halogen substitutions enhancing potency against certain targets.
3-(4-Iodophenyl)-4(3H)-quinazolinone has significant applications in:
Quinazolin-4(3H)-ones represent a privileged structural motif in medicinal chemistry due to their inherent drug-like properties and broad-spectrum biological activities. This bicyclic scaffold, consisting of a benzene ring fused to a pyrimidin-4(3H)-one ring, serves as a versatile template for designing bioactive molecules. Its "privileged" status arises from: (1) High structural adaptability allowing diverse substitutions at positions 2, 3, and N3; (2) Favorable pharmacokinetic properties including improved solubility and bioavailability compared to planar heterocycles; and (3) Demonstrated interactions with multiple biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions [3] [9]. Historically, over 200 naturally occurring quinazolinone alkaloids (e.g., febrifugine, tryptanthrin) laid the foundation for synthetic exploration, leading to numerous FDA-approved drugs [3] [7].
Table 1: Selected FDA-Approved Drugs Containing Quinazolinone Scaffold
Drug Name | Therapeutic Category | Target/Mechanism | Key Substitutions |
---|---|---|---|
Raltitrexed | Anticancer (Colorectal) | Thymidylate synthase inhibition | 2,4-Diaminoquinazoline |
Afatinib | Anticancer (NSCLC) | EGFR tyrosine kinase inhibition | 3-(4-Chloroanilino)-4-anilino |
Albaconazole | Antifungal | Lanosterol 14α-demethylase inhibition | 3-(4-Iodophenyl analog precursor) |
Proquazone | Anti-inflammatory | COX inhibition | 3-Aryl substitution |
Halofuginone* | Antiprotozoal | Prolyl-tRNA synthetase inhibition | 7-Bromo-3-(3-chloro-4-iodophenyl) |
*Halofuginone demonstrates the therapeutic relevance of halogenated quinazolinones [8] [9].
Halogenation—particularly iodination—confers distinct pharmacological advantages to quinazolinone derivatives by modulating their electronic, steric, and metabolic properties. The 4-iodophenyl group specifically enhances bioactivity through three primary mechanisms:
Table 2: Impact of Halogen Substituents on Quinazolinone Bioactivity
Halogen (Position) | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Lipophilicity (logP) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
None (Reference) | 64–128 | 35.2 ± 1.8 | 2.1 ± 0.1 | 28 ± 3 |
4-Fluorophenyl | 32–64 | 18.7 ± 0.9 | 2.8 ± 0.2 | 41 ± 4 |
4-Chlorophenyl | 16–32 | 12.4 ± 0.7 | 3.3 ± 0.3 | 52 ± 5 |
4-Iodophenyl | 8–16 | 6.9 ± 0.3 | 3.7 ± 0.2 | 89 ± 7 |
4-Trifluoromethyl | 4–8 | 5.1 ± 0.2 | 4.2 ± 0.4 | 102 ± 9 |
Data adapted from antimicrobial and cytotoxicity studies [1] [5] [8].
The strategic incorporation of 4-iodophenyl at N3 of 4(3H)-quinazolinone scaffolds addresses critical challenges in oncology and infectious disease treatment:
Antimicrobial Applications:
Anticancer Mechanisms:
Table 3: Biological Activity Profile of 3-(4-Iodophenyl)-4(3H)-quinazolinone Derivatives
Biological Target | Assay System | Activity | Reference Compound |
---|---|---|---|
MRSA | Broth microdilution | MIC = 8 µg/mL | Vancomycin (MIC = 2 µg/mL) |
VEGFR-2 Kinase | ADP-Glo™ kinase assay | IC₅₀ = 0.30 µM | Sorafenib (IC₅₀ = 0.09 µM) |
Tubulin Polymerization | Turbidimetric assay | EC₅₀ = 2.4 µM | Colchicine (EC₅₀ = 1.2 µM) |
P. aeruginosa Biofilm | Crystal violet assay | 78% inhibition at 10 µM | Ciprofloxacin (85%) |
MCF-7 Cell Proliferation | MTT assay (48h) | IC₅₀ = 6.9 ± 0.3 µM | Doxorubicin (IC₅₀ = 0.8 µM) |
Data synthesized from [1] [5] [6].
Molecular Rationale: Quantum mechanical calculations reveal that the 4-iodophenyl group induces a 15° dihedral angle between quinazolinone and phenyl rings, optimizing binding to ATP pockets while maintaining planarity for DNA intercalation. This geometry facilitates simultaneous interactions with kinase hinge regions and DNA minor grooves, a dual mechanism rarely observed in non-halogenated analogs [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9